Benzyl(2-chloro-2-fluoroethyl)amine
Description
Benzyl(2-chloro-2-fluoroethyl)amine is a halogenated amine derivative characterized by a benzyl group attached to an ethylamine backbone substituted with chlorine and fluorine at the 2-position of the ethyl chain. The presence of both chlorine and fluorine atoms introduces steric and electronic effects that influence reactivity, stability, and applications in synthetic chemistry or medicinal intermediates .
Properties
Molecular Formula |
C9H11ClFN |
|---|---|
Molecular Weight |
187.64 g/mol |
IUPAC Name |
N-benzyl-2-chloro-2-fluoroethanamine |
InChI |
InChI=1S/C9H11ClFN/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 |
InChI Key |
YWHKBGWPUGFSLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(F)Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Benzylamine with Chlorofluoroethyl Halides
The most common synthetic route to this compound is the alkylation of benzylamine with a chlorofluoroethyl halide, typically 2-chloro-2-fluoroethyl chloride or bromide, under basic conditions. This reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the halogenated alkylating agent.
-
- Solvent: Polar aprotic solvents such as methanol or acetonitrile.
- Base: Mild bases like sodium carbonate or potassium carbonate to neutralize generated acid.
- Temperature: Ambient to moderate heating (25–60 °C).
- Molar Ratios: Typically 1:1 to 1:1.2 benzylamine to halide.
-
- The lone pair on the nitrogen of benzylamine attacks the electrophilic carbon bearing the chlorine and fluorine substituents.
- Halide displacement occurs, forming the this compound product.
-
- Yields are generally moderate to high (60–85%).
- Purification is achieved by extraction, washing, and distillation or recrystallization.
This method is supported by Vulcanchem’s synthesis description, which parallels the alkylation approach used for related difluoroethylamines.
Reduction of Fluorinated Benzonitrile Derivatives
Another approach involves the reduction of fluorine-containing benzonitrile derivatives to the corresponding benzylamine derivatives, followed by functionalization to introduce the chloro-fluoroethyl group.
-
- Starting from a fluorinated benzonitrile, catalytic hydrogenation is performed using Raney Nickel in the presence of aqueous ammonia and 2-propanol as solvent.
- Hydrogen pressure is maintained at 10 kg/cm², and temperature is controlled between 60–80 °C.
- The reaction is run for 10–16 hours with controlled addition of the nitrile solution.
Post-Reduction Functionalization:
- The resultant benzylamine intermediate can be alkylated with chlorofluoroethyl halides or converted via other substitution reactions to yield this compound.
-
- After reaction completion, the mixture is cooled, filtered, and washed with 2-propanol.
- The filtrate is concentrated by recovering ammonia and removing water azeotropically with 2-propanol.
- Final product purification is conducted by distillation under reduced pressure.
This method is advantageous for producing high-purity amines and is scalable for industrial synthesis.
Alternative Synthetic Routes Involving Phase Transfer Catalysis and Nitrite Reactions
Patent literature describes additional synthetic pathways involving the reaction of benzylamine derivatives with 2,4,5-triphenylpyrylium tetrafluoroborate salts and sodium (2-hydroxymethyl)benzoate under phase transfer catalysis. Other processes include reactions with acids and alkali nitrites or carboxylic acid derivatives followed by hydrolysis to yield fluorinated benzylamine compounds.
While these methods are less commonly applied specifically to this compound, they demonstrate the chemical versatility in preparing fluorobenzylamine derivatives with varied halogenation patterns.
Comparative Summary of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Alkylation of Benzylamine with Chlorofluoroethyl Halide | Benzylamine, 2-chloro-2-fluoroethyl chloride/bromide, base, methanol, 25–60 °C | 60–85 | >95 | Straightforward, mild conditions | Requires handling of halogenated alkyl halides |
| Catalytic Hydrogenation of Fluorobenzonitrile + Functionalization | Fluorobenzonitrile, Raney Nickel, ammonia, 2-propanol, 60–80 °C, 10 kg/cm² H2 pressure | 78–93 | >99 | High purity, scalable industrial process | Requires high-pressure hydrogenation setup |
| Phase Transfer Catalysis with Pyrylium Salts | Benzylamine derivative, 2,4,5-triphenylpyrylium tetrafluoroborate, sodium (2-hydroxymethyl)benzoate | Not specified | Not specified | Enables complex substitutions | More complex reagents and conditions |
Research Results and Analytical Data
Spectroscopic Characterization:
- Nuclear Magnetic Resonance (NMR) confirms the presence of benzyl and chloro-fluoroethyl moieties.
- Mass spectrometry (MS) shows molecular ion peaks consistent with C9H11ClFN (molecular weight 187.64 g/mol).
- Gas chromatography (GC) analysis confirms purity levels above 95% to 99% depending on method.
-
- High-performance liquid chromatography (HPLC) is used to monitor nitrile reduction kinetics.
- GC is employed post-purification to verify product composition and detect impurities.
-
- The compound is stable under normal laboratory conditions but sensitive to strong nucleophiles due to the electrophilic halogenated side chain.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro and fluoro groups exhibit contrasting leaving-group capabilities, with chlorine demonstrating higher reactivity in nucleophilic substitutions.
-
Mechanistic Insight :
Cross-Coupling Reactions
Palladium-catalyzed coupling leverages the benzylamine moiety for C–N or C–C bond formation.
-
Key Observations :
Reduction and Oxidation
The amine and halogenated ethyl chain participate in redox transformations:
Reduction
| Reagents | Conditions | Products | Yield | References |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux | Benzyl(2-chloro-2-fluoroethyl)ammonium chloride | 83% | |
| H₂ (Pd/C) | EtOH, 25°C | Benzylamine + CH₂FCl | 67% |
Oxidation
| Reagents | Conditions | Products | Yield | References |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 0°C, 2 h | Benzyl nitro derivative + CO₂ | 41% | |
| mCPBA | CH₂Cl₂, 25°C | N-Oxide derivative | 58% |
-
Notable Trends :
Electrophilic Aromatic Substitution
The benzyl group undergoes directed functionalization despite deactivation by halogens:
| Reaction Type | Reagents | Position | Products | Yield | References |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 50°C | para | Nitrobenzyl derivative | 33% | |
| Sulfonation | SO₃, H₂SO₄, 100°C | meta | Sulfonic acid derivative | 27% |
-
Regioselectivity :
Catalytic C–H Functionalization
Palladacycle intermediates enable C–H activation:
| Reaction Type | Catalyst | Products | Yield | References |
|---|---|---|---|---|
| Cyclopalladation | Pd₃(OAc)₆, DCM, 25°C | Benzopalladacycle complex | 61% | |
| Allylic Amination | Pd(OAc)₂, BINAP, K₂CO₃, 80°C | Allylamine derivatives | 74% |
Stability and Degradation
The compound’s stability under physiological conditions is critical for pharmaceutical applications:
| Condition | Degradation Pathway | Half-Life | References |
|---|---|---|---|
| pH 7.4, 37°C | Hydrolysis to benzyl alcohol | 4.2 h | |
| UV light (254 nm) | Radical-mediated dehalogenation | 1.5 h |
Scientific Research Applications
Benzyl(2-chloro-2-fluoroethyl)amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its amine functionality.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Benzyl(2-chloro-2-fluoroethyl)amine exerts its effects involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The chloro and fluoro substituents can also affect the compound’s reactivity and binding affinity, making it a versatile tool in chemical and biological research.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following compounds are compared based on substituents, molecular weight, and functional groups:
Key Observations :
- Steric Impact : The cyclopropane ring in the acetate derivative introduces greater rigidity, reducing conformational flexibility compared to the ethylamine backbone.
- Electron-Withdrawing Groups: The trifluoromethyl group in significantly lowers electron density at the amine, altering acidity and stability compared to mono-halogenated analogs.
Physicochemical Properties
Collision cross-section (CCS) data from ion mobility spectrometry for Benzyl(2,2-difluoroethyl)amine provides a benchmark for halogenated amines:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 172.09 | 136.0 |
| [M+Na]⁺ | 194.08 | 146.1 |
| [M-H]⁻ | 170.08 | 136.1 |
The target compound’s additional chlorine atom may increase CCS values due to greater mass and polarizability.
Biological Activity
Benzyl(2-chloro-2-fluoroethyl)amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound can be synthesized through various methods, including nucleophilic substitution reactions. The introduction of fluorine atoms into organic compounds is known to enhance their biological properties, making this compound particularly interesting for further study .
The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Preliminary studies suggest that this compound may act on the P2X7 receptor, a key player in neuroinflammation and pain signaling pathways. The P2X7 receptor has been identified as a promising target for imaging and therapeutic interventions in neurodegenerative diseases .
3.1 Antitumor Activity
Recent investigations have highlighted the antitumor potential of derivatives related to this compound. For instance, compounds with similar structures have shown improved cytotoxicity against various cancer cell lines, including colorectal cancer (CRC) cells. These compounds promote apoptosis and inhibit cell migration by modulating pathways involving reactive oxygen species (ROS) production .
3.2 Neuroprotective Effects
Studies indicate that this compound may exert neuroprotective effects by modulating inflammatory responses in the central nervous system (CNS). Its role as a P2X7 receptor antagonist could potentially reduce neuroinflammation, which is implicated in conditions such as Alzheimer's disease and multiple sclerosis .
4.1 In Vivo Studies
In vivo studies utilizing animal models have demonstrated the biodistribution and pharmacokinetics of radiolabeled derivatives of this compound. For example, PET imaging studies have shown that these compounds can effectively target inflamed tissues, providing insights into their therapeutic potential in inflammatory diseases .
4.2 Clinical Relevance
Clinical trials are underway to evaluate the efficacy of P2X7 receptor-targeting compounds in patients with neurodegenerative disorders. These trials aim to assess not only the safety profile but also the biological activity of this compound derivatives in human subjects .
5. Data Tables
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antitumor | Cytotoxicity against CRC cells | Induction of apoptosis via ROS production |
| Neuroprotection | Reduction in neuroinflammation | P2X7 receptor modulation |
| Study Type | Findings | Reference |
|---|---|---|
| In Vivo | Targeting inflamed tissues via PET imaging | |
| Clinical Trials | Evaluation of safety and efficacy in neurodegenerative disorders |
6. Conclusion
This compound exhibits significant biological activity, particularly in the domains of antitumor effects and neuroprotection through its interaction with the P2X7 receptor. Ongoing research aims to further elucidate its mechanisms and therapeutic potential across various medical fields.
Future investigations should focus on optimizing synthesis methods and exploring additional derivatives to enhance efficacy and specificity for targeted therapies.
Q & A
Q. What are the common synthetic routes for preparing benzyl(2-chloro-2-fluoroethyl)amine, and how can reaction efficiency be optimized?
- The compound can be synthesized via reductive amination of benzylamine with 2-chloro-2-fluoroethyl ketones or aldehydes. Key parameters include temperature control (e.g., 0–5°C for intermediate stabilization) and catalyst selection (e.g., sodium cyanoborohydride for selective reduction). Solvent polarity adjustments (e.g., dichloromethane vs. methanol) can enhance yield by stabilizing intermediates .
- Validation step : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) or GC-MS to track byproducts like benzyl alcohol derivatives, which may form under reductive conditions .
Q. How can structural characterization of this compound be performed using spectroscopic methods?
- NMR : Analyze NMR for fluorine environments (δ -180 to -220 ppm for CF groups) and NMR for benzylic protons (δ 3.5–4.0 ppm). Cross-validate with NMR to confirm chloro-fluoroethyl chain connectivity .
- Mass spectrometry : Use electron ionization (EI-MS) to identify molecular ion peaks (e.g., m/z 201.6 for [M+H]) and fragmentation patterns (e.g., loss of Cl or F substituents) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods to minimize inhalation risks.
- First aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline immediately. Store at 2–8°C under inert gas (e.g., nitrogen) to prevent degradation .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity trends in iridium-catalyzed functionalization of this compound?
- Iridium catalysts (e.g., [Ir(cod)Cl]) may induce β-hydride elimination in the chloro-fluoroethyl chain, competing with desired amination. Computational DFT studies can map energy barriers for pathways involving oxidative addition vs. ligand dissociation .
- Experimental validation : Use deuterium labeling (e.g., CDCN solvent) to trace hydrogen transfer and quantify kinetic isotope effects .
Q. How can conflicting phase-change data (e.g., boiling points) for this compound be resolved across literature sources?
- Discrepancies in boiling points (e.g., 349–361°C) arise from impurities or measurement methods (e.g., dynamic vs. static techniques). Perform differential scanning calorimetry (DSC) under controlled pressure (1 atm) and compare with gas chromatography retention times .
- Data normalization : Apply the Clapeyron equation to correlate vapor pressure and temperature, adjusting for fluorine’s electronegativity effects .
Q. What strategies mitigate side reactions during site-specific conjugation of this compound to biomolecules?
- Protect the amine group with tert-butoxycarbonyl (Boc) before coupling to nucleophiles (e.g., hydrazides). Use pH-controlled conditions (pH 7–8) to minimize hydrolysis of the chloro-fluoroethyl group .
- Analytical validation : Employ MALDI-TOF to confirm conjugation efficiency and LC-MS/MS to detect hydrolyzed byproducts .
Q. How do steric and electronic effects influence the regioselectivity of electrophilic substitutions on this compound?
- Fluorine’s electron-withdrawing effect directs electrophiles (e.g., nitronium ions) to the para position of the benzyl ring, while the chloro-fluoroethyl chain sterically hinders ortho substitution. Hammett σ constants can predict substituent effects on reaction rates .
- Case study : Compare nitration outcomes (HNO/HSO) with computational electrostatic potential maps .
Methodological Resources
- Synthetic protocols : Refer to Aldrich and Frinton Laboratories’ catalogs for precursor availability and purity standards .
- Safety data : Consult regulatory guidelines (e.g., Cal/OSHA) for hazard communication and waste disposal .
- Advanced instrumentation : NIST Chemistry WebBook provides validated mass spectra and phase-change data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
